molecular formula C18H14N4O2 B322903 N,N'-bis(3-cyanophenyl)butanediamide

N,N'-bis(3-cyanophenyl)butanediamide

Cat. No.: B322903
M. Wt: 318.3 g/mol
InChI Key: QIBSBSWIECZUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(3-cyanophenyl)butanediamide is a bis-aryl alkanediamide derivative characterized by two 3-cyanophenyl groups attached to the nitrogen atoms of a butanediamide backbone. The 3-cyano substituent likely impacts electronic properties, solubility, and biological activity compared to other derivatives with halogens, alkoxy, or alkyl groups .

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

N,N//'-bis(3-cyanophenyl)butanediamide

InChI

InChI=1S/C18H14N4O2/c19-11-13-3-1-5-15(9-13)21-17(23)7-8-18(24)22-16-6-2-4-14(10-16)12-20/h1-6,9-10H,7-8H2,(H,21,23)(H,22,24)

InChI Key

QIBSBSWIECZUNA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)CCC(=O)NC2=CC=CC(=C2)C#N)C#N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCC(=O)NC2=CC=CC(=C2)C#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of N,N'-diarylbutanediamides are highly dependent on the substituents attached to the phenyl rings. Below is a comparative table of key analogs:

Compound Name Substituents (R) Biological Activity Solubility/Aqueous Compatibility Key References
N,N'-bis(3-cyanophenyl)butanediamide 3-CN Not directly reported; inferred moderate activity based on substituent electronics Likely low due to hydrophobicity of CN
N,N'-bis(3,4-dichlorophenyl)butanediamide 3,4-Cl₂ Potent inhibition of photosynthetic electron transport in spinach chloroplasts Low solubility due to high lipophilicity
N,N'-bis(4-methoxyphenyl)butanediamide 4-OCH₃ Moderate antimycobacterial activity against M. tuberculosis Improved solubility vs. Cl derivatives
N,N'-bis(3-phenylpropyl)butanediamide 3-phenylpropyl No direct activity data; structural similarity suggests potential membrane interactions Very low aqueous solubility
N,N'-bis(4-ethylphenyl)butanediamide 4-C₂H₅ No reported bioactivity; ethyl groups may enhance lipophilicity Low solubility

Solubility and Physicochemical Properties

  • Hydrophobic Substituents : Chloro (Cl), phenylpropyl, and ethyl groups reduce aqueous solubility, limiting bioavailability .
  • Polar Substituents: Methoxy (OCH₃) and cyano (CN) groups improve solubility relative to nonpolar analogs. However, the 3-cyano group’s meta position may hinder hydrogen bonding, resulting in lower solubility compared to para-substituted derivatives .

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